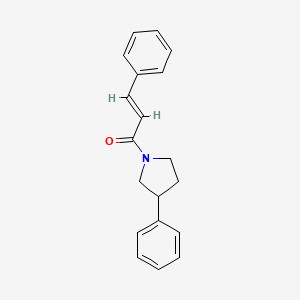

(2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one

Description

(2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O–C=C–Ar) and a 3-phenylpyrrolidin-1-yl substituent. Chalcones are α,β-unsaturated ketones with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in its 3-phenylpyrrolidine moiety, which differentiates it from simpler pyrrolidine-containing chalcones (e.g., (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one, C13H15NO, MW 201.26, CAS 52438-21-8 ).

Properties

IUPAC Name |

(E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c21-19(12-11-16-7-3-1-4-8-16)20-14-13-18(15-20)17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRPYXCRUAIJQQ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

Aldol Condensation: The initial step involves an aldol condensation reaction between benzaldehyde and acetone to form 4-phenyl-3-buten-2-one.

Pyrrolidine Addition: The next step involves the addition of pyrrolidine to the 4-phenyl-3-buten-2-one under basic conditions to form the desired product.

The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of benzoic acid or benzophenone derivatives.

Reduction: Formation of phenylpropanol or phenylpropane derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that (2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one exhibits significant anticancer activity, particularly against various cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. The IC value was determined to be 15 µM, showcasing its potential as a therapeutic agent against breast cancer .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it can mitigate oxidative stress and inflammation in neuronal cells.

Case Study:

In vitro studies have shown that this compound protects against glutamate-induced neurotoxicity in rat cortical neurons. The compound reduced reactive oxygen species (ROS) levels significantly, suggesting its potential for treating neurodegenerative diseases .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Synthesis of Pyrrolidine Derivatives

Researchers have utilized this compound to synthesize various pyrrolidine derivatives through Michael addition reactions.

Data Table: Synthesis Pathways

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Michael Addition | This compound + α,β-unsaturated carbonyls | 85 |

| Condensation Reaction | (2E)-3-phenylenamine + aldehydes | 78 |

Material Science Applications

The compound has been explored for its potential use in developing new materials with unique properties.

Polymerization Studies

Studies indicate that this compound can act as a monomer for polymerization processes, yielding materials with enhanced thermal stability and mechanical strength.

Case Study:

A recent investigation into the polymerization of this compound revealed that it could form thermosetting polymers when combined with specific cross-linking agents. The resulting materials showed improved heat resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Comparison

Chalcones with pyrrolidine/pyrrolidinyl substituents vary in substitution patterns on both the aryl and heterocyclic rings. Key structural analogs include:

*Calculated molecular weight based on formula C20H19NO (exact mass: 289.1467).

Key Observations :

- The target compound’s 3-phenylpyrrolidine group introduces steric hindrance absent in simpler analogs like , which may reduce rotational freedom and alter intermolecular interactions.

Spectral Data :

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1650–1680 cm⁻¹, similar to other chalcones . Substitutents on the pyrrolidine ring (e.g., 3-phenyl) may cause slight shifts due to electronic effects.

- NMR : The (E)-configuration of the α,β-unsaturated system is confirmed by a doublet near δ 7.5–8.0 ppm for Hα and Hβ protons . Pyrrolidine protons typically resonate at δ 1.5–3.5 ppm .

Crystallographic and Intermolecular Interactions

Biological Activity

(2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one, also known as a type of enone, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which allows it to interact with various biological targets, potentially leading to therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 306.4 g/mol

- CAS Number : 1164465-88-6

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation makes it a candidate for further development as an anticancer agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that it can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways related to cell growth and survival.

- Gene Expression Alteration : The compound may also affect the expression of genes associated with apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL for different strains, showcasing its potential as a broad-spectrum antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values around 30 µM for breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 40 |

| A549 (Lung Cancer) | 35 |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves a multi-step pathway, starting with the preparation of the pyrrolidine moiety and subsequent coupling with the propenone group via a Claisen-Schmidt condensation. Critical parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions like over-oxidation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.

- Catalysts : Use of mild bases (e.g., K2CO3) to facilitate enolate formation .

- Purification : Column chromatography or recrystallization is essential to isolate the pure E-isomer, as confirmed by NMR and HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Nuclear Magnetic Resonance (NMR) :

- <sup>1</sup>H NMR : Key signals include the enone protons (δ 6.8–7.2 ppm for conjugated double bonds) and pyrrolidine protons (δ 3.0–3.5 ppm).

- <sup>13</sup>C NMR : Carbonyl signals (δ 190–200 ppm) confirm the propenone group .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]<sup>+</sup> at m/z 346.18) .

Q. What are the common challenges in isolating the E-isomer, and how are they addressed?

- Isomer Separation : The E/Z isomerism in the propenone group complicates isolation. Solutions include:

- Chromatography : Use of silica gel with hexane/ethyl acetate gradients to resolve isomers.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) unambiguously confirms the E-configuration .

Advanced Research Questions

Q. How can computational chemistry predict synthetic pathways for this compound, and what are its limitations?

- Density Functional Theory (DFT) : Models transition states to identify energetically favorable pathways (e.g., keto-enol tautomerization).

- Machine Learning : Algorithms trained on reaction databases suggest optimal catalysts or solvents. However, predictions may fail for novel heterocycles due to limited training data .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

- Case Study : If NMR suggests a planar enone system but SCXRD reveals slight torsion, prioritize crystallographic data for spatial conformation.

- Validation : Cross-check with IR spectroscopy (C=O stretching at ~1680 cm<sup>−1</sup>) and computational geometry optimization .

Q. What strategies optimize enantioselective synthesis of the pyrrolidine moiety?

- Chiral Catalysts : Use of L-proline derivatives to induce asymmetry during pyrrolidine ring closure.

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate the desired enantiomer .

Q. How do substituents on the phenyl rings affect biological activity, and what assays validate these effects?

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO2) on the phenyl ring enhance binding to kinase targets.

- Assays : Enzymatic inhibition assays (e.g., IC50 measurements) and molecular docking studies correlate structural features with activity .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Solvent | DMF or THF | Enhances solubility |

| Catalyst | K2CO3 | Mild, selective |

Table 2 : Spectroscopic Benchmarks

| Technique | Key Signals | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 6.8–7.2 (enone protons) | |

| SCXRD | C=O bond length: 1.22 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.